1-プロピル-1H-インドール-3-カルバルデヒド

概要

説明

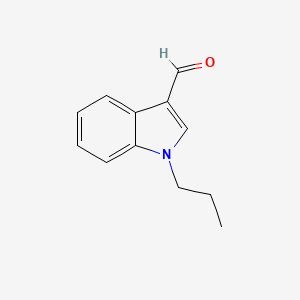

1-Propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1-Propyl-1H-indole-3-carbaldehyde features a propyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position, making it a valuable intermediate in organic synthesis.

科学的研究の応用

1-Propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

準備方法

The synthesis of 1-Propyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-propylindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position . Another approach includes the use of multicomponent reactions (MCRs), which provide a one-step convergent strategy to synthesize complex molecules . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

化学反応の分析

1-Propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

作用機序

The mechanism of action of 1-Propyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus and aldehyde group. The indole nucleus can bind to multiple receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities.

類似化合物との比較

1-Propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

1-Methylindole-3-carboxaldehyde: Similar in structure but with a methyl group instead of a propyl group, it is used in the synthesis of various heterocyclic compounds.

Indole-3-carboxaldehyde: Lacks the propyl group and is a key intermediate in the synthesis of indole alkaloids and other biologically active molecules.

1-Propylindole: Lacks the aldehyde group and is used as a precursor in the synthesis of more complex indole derivatives.

The uniqueness of 1-Propyl-1H-indole-3-carbaldehyde lies in its combination of the propyl group and the aldehyde group, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

生物活性

1-Propyl-1H-indole-3-carbaldehyde is a significant compound within the indole family, known for its diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Propyl-1H-indole-3-carbaldehyde is characterized by its indole structure, which consists of a fused benzene and pyrrole ring, with an aldehyde functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 187.24 g/mol. This unique structure facilitates interactions with various biological targets, enhancing its pharmacological properties.

The biological activity of 1-Propyl-1H-indole-3-carbaldehyde primarily stems from its ability to bind to multiple receptors and enzymes in the body. The indole nucleus allows for high-affinity interactions with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to significant biochemical changes, influencing various cellular processes such as:

- Cell Signaling Pathways : Modulation of key signaling molecules affects cell proliferation, differentiation, and apoptosis.

- Enzyme Activity : The compound can either inhibit or activate enzyme functions, impacting metabolic pathways.

Biological Activities

1-Propyl-1H-indole-3-carbaldehyde exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound may have cytotoxic effects on various cancer cell lines. It has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activating apoptotic pathways leading to cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It exhibits bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity. Notable findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These results indicate its potential as a therapeutic agent against bacterial infections .

Neuroprotective Effects

In studies involving human induced pluripotent stem cell-derived neurons, 1-Propyl-1H-indole-3-carbaldehyde has shown promise in modulating autophagy and lysosomal function, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Propyl-1H-indole-3-carbaldehyde:

- Anticancer Research : A study demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Studies : Investigations into its antimicrobial efficacy revealed significant activity against MRSA strains, highlighting its potential as an alternative treatment for resistant infections .

- Neuroprotective Mechanisms : Research indicated that the compound influenced lysosomal positioning in neurons, which could be crucial for maintaining cellular health in neurodegenerative conditions .

特性

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。